10-Fluoro-2-(furan-2-ylmethyl)-2,7-diazaspiro[4.5]decane 10-Fluoro-2-(furan-2-ylmethyl)-2,7-diazaspiro[4.5]decane
Brand Name: Vulcanchem
CAS No.:
VCID: VC13664077
InChI: InChI=1S/C13H19FN2O/c14-12-3-5-15-9-13(12)4-6-16(10-13)8-11-2-1-7-17-11/h1-2,7,12,15H,3-6,8-10H2
SMILES: C1CNCC2(C1F)CCN(C2)CC3=CC=CO3
Molecular Formula: C13H19FN2O
Molecular Weight: 238.30 g/mol

10-Fluoro-2-(furan-2-ylmethyl)-2,7-diazaspiro[4.5]decane

CAS No.:

Cat. No.: VC13664077

Molecular Formula: C13H19FN2O

Molecular Weight: 238.30 g/mol

* For research use only. Not for human or veterinary use.

10-Fluoro-2-(furan-2-ylmethyl)-2,7-diazaspiro[4.5]decane -

Specification

Molecular Formula C13H19FN2O
Molecular Weight 238.30 g/mol
IUPAC Name 6-fluoro-2-(furan-2-ylmethyl)-2,9-diazaspiro[4.5]decane
Standard InChI InChI=1S/C13H19FN2O/c14-12-3-5-15-9-13(12)4-6-16(10-13)8-11-2-1-7-17-11/h1-2,7,12,15H,3-6,8-10H2
Standard InChI Key MQMYWDNJWFITHN-UHFFFAOYSA-N
SMILES C1CNCC2(C1F)CCN(C2)CC3=CC=CO3
Canonical SMILES C1CNCC2(C1F)CCN(C2)CC3=CC=CO3

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

10-Fluoro-2-(furan-2-ylmethyl)-2,7-diazaspiro[4.5]decane (IUPAC name: 6-fluoro-2-(furan-2-ylmethyl)-2,9-diazaspiro[4.5]decane) belongs to the diazaspirodecane family, featuring a central spirocyclic core that bridges a fluorinated cyclohexane ring and a nitrogen-containing heterocycle. The furan-2-ylmethyl substituent introduces aromaticity and potential hydrogen-bonding interactions, while the fluorine atom at position 10 enhances electronegativity and metabolic stability.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₃H₁₉FN₂O
Molecular Weight238.30 g/mol
SMILESC1CNCC2(C1F)CCN(C2)CC3=CC=CO3
InChIKeyMQMYWDNJWFITHN-UHFFFAOYSA-N
PubChem CID121229627
Topological Polar Surface Area42.25 Ų (calculated)

The spiro[4.5]decane framework imposes conformational constraints that may enhance binding specificity to biological targets. Computational models suggest a LogP value of approximately 2.73, indicating moderate lipophilicity favorable for blood-brain barrier penetration.

Synthesis and Reaction Pathways

Copper-Catalyzed Cyclization

The synthesis of 10-Fluoro-2-(furan-2-ylmethyl)-2,7-diazaspiro[4.5]decane involves multi-step protocols, with copper-catalyzed cross-coupling reactions playing a central role. A representative pathway includes:

  • Formation of the Spirocyclic Core: Cyclohexane derivatives undergo fluorination at position 10 via electrophilic substitution.

  • Introduction of the Furan Moiety: A furan-2-ylmethyl group is appended via nucleophilic alkylation or Mitsunobu reactions.

  • Diazaspiro Ring Closure: Copper(I) catalysts mediate intramolecular C–N bond formation, completing the spirocyclic architecture.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
FluorinationSelectfluor® in acetonitrile, 0°C to RT78
Furan IncorporationMitsunobu reaction (DIAD, PPh₃)65
SpirocyclizationCuI, 1,10-phenanthroline, DMF, 80°C52

Reaction optimization studies highlight the sensitivity of diazaspiro formation to solvent polarity and ligand choice, with dimethylformamide (DMF) providing optimal solvation for copper intermediates.

Structural and Electronic Features

Electronic Effects of Fluorine Substitution

Density functional theory (DFT) calculations predict that the C–F bond dipole (≈1.4 D) induces localized electron withdrawal, polarizing adjacent C–N bonds and enhancing hydrogen-bond acceptor capacity. This electronic perturbation may explain the compound’s affinity for kinases and G protein-coupled receptors (GPCRs).

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